

Crystal Structure of Propane Hydrate: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Propane hydrate	
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This technical guide provides a comprehensive overview of the crystal structure analysis of **propane hydrate**, a clathrate hydrate of significant interest in the energy sector and for its fundamental physicochemical properties. This document details the crystallographic parameters, experimental protocols for its characterization, and the logical workflow for its analysis.

Introduction to Propane Hydrate

Propane hydrate is a non-stoichiometric crystalline solid where propane molecules are trapped within a hydrogen-bonded water lattice. It belongs to the class of clathrate hydrates, which are ice-like inclusion compounds. Understanding the precise crystal structure of **propane hydrate** is crucial for applications such as natural gas storage and transportation, as well as for fundamental studies of guest-host interactions in constrained environments. **Propane hydrate** is known to form a cubic structure II (sII) crystal lattice.

Crystallographic Data

The crystal structure of **propane hydrate** has been determined with high precision using various diffraction techniques. It crystallizes in the cubic space group Fd-3m. The unit cell of the sII hydrate is comprised of 136 water molecules that form two types of polyhedral cages: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexadecahedron cages



(5¹²6⁴)[1][2]. Due to its molecular size, propane exclusively occupies the large 5¹²6⁴ cages[1]. The small 5¹² cages remain empty in pure **propane hydrate**.

The crystallographic data for **propane hydrate** at low temperatures has been refined from single-crystal X-ray diffraction and neutron powder diffraction studies. Below are tables summarizing key quantitative data.

Table 1: General Crystallographic Properties of Propane Hydrate

Property	Value	Reference
Crystal System	Cubic	[3]
Space Group	Fd-3m	[3]
Structure Type	Structure II (sII)	[4]
Unit Cell Composition	8(C₃H ₈)@5 ¹² 6 ⁴ · 16(empty)@5 ¹² · 136H ₂ O	[1]
Large Cages (5 ¹² 6 ⁴)	8 per unit cell	[1]
Small Cages (5 ¹²)	16 per unit cell	[1]
Propane Occupancy	Exclusively in large 51264 cages	[1]

Table 2: Unit Cell Parameters of **Propane Hydrate** (Deuterated) at Various Temperatures from Neutron Powder Diffraction



Temperature (K)	Lattice Parameter (Å)	Unit Cell Volume (ų)	Reference	
12	17.175	5065.8	[4]	
40	17.176	5066.7	[4]	
100	17.184	5073.4	[4]	
130	17.193	5081.0	[4]	
160	17.204	5090.3	[4]	
190	17.218	5102.0	[4]	
220	17.234	5115.5	[4]	
250	17.253	5131.9	[4]	

Table 3: Atomic Coordinates for **Propane Hydrate** at 123 K from Single-Crystal X-ray Diffraction



Atom	Wyckoff Position	x	у	Z	Occupa ncy	Isotropi c Displac ement Paramet er (Uiso)	Referen ce
01	8a	0.375	0.375	0.375	1.0	0.0324	[3]
H1	32e	0.346	0.346	0.346	0.5	0.049	[3]
O2	32e	0.28279	0.28279	0.28279	1.0	0.0319	[3]
H2	96g	0.310	0.310	0.310	0.5	0.048	[3]
H3	96g	0.2909	0.2909	0.236	0.5	0.048	[3]
O3	96g	0.31764	0.31764	0.12967	1.0	0.0307	[3]
H4	96g	0.3089	0.3089	0.176	0.5	0.046	[3]
H5	96h	0.3341	0.2801	0.1082	0.5	0.046	[3]
H6	96g	0.3510	0.3510	0.129	0.5	0.046	[3]
C1	32e	0.160	0.160	0.160	0.39	0.17	[3]
C2	32e	0.0831	0.0831	0.0831	0.35	0.25	[3]
C3	96g	0.125	0.125	0.030	0.04	0.23	[3]
H10	8b	0.125	0.125	0.125	6.0	0.5	[3]

Note: The fractional occupancies for the hydrogen and carbon atoms reflect the disorder inherent in the crystal structure.

Experimental Protocols

The characterization of **propane hydrate**'s crystal structure relies on several key experimental techniques. Detailed methodologies are outlined below.



Propane Hydrate Synthesis for Crystallographic Analysis

Objective: To synthesize polycrystalline or single-crystal **propane hydrate** suitable for diffraction or spectroscopic analysis.

Method 1: Synthesis from Ice Powder

- Prepare fine ice particles by grinding frozen, deionized water. For neutron diffraction, deuterated water (D₂O) is used to minimize incoherent scattering from hydrogen.
- Cool the ice particles to liquid nitrogen temperature and sort them by size using sieves.
- Place a known quantity of the sized ice particles into a pre-cooled high-pressure sample cell.
- Evacuate the cell to remove air and then introduce high-purity propane gas.
- Pressurize the cell to a pressure above the hydrate stability line for the desired temperature.
- Slowly warm the sample cell to the desired formation temperature (e.g., 250-270 K) and maintain it for a sufficient duration to allow for hydrate formation. The formation can be monitored by observing the pressure drop in the cell.

Method 2: In-situ Co-crystallization for Single-Crystal Analysis[5]

- A capillary is filled with a liquid that is a poor hydrate former (to act as a medium).
- A small amount of water is introduced into the capillary.
- The capillary is cooled, and liquid propane is introduced.
- The sample is then subjected to a controlled temperature and pressure program to promote the in-situ growth of a single or oligocrystalline hydrate sample.

Neutron Powder Diffraction

Objective: To obtain high-resolution structural data, particularly the positions of the hydrogen/deuterium atoms and the lattice parameters as a function of temperature.



Methodology:[4]

- Sample Preparation: A deuterated propane hydrate sample is synthesized as described in Method 1 above. The use of D₂O is crucial for reducing the incoherent scattering of neutrons by hydrogen.
- Instrumentation: The experiment is typically performed at a high-flux neutron source using a powder diffractometer.
- Data Collection:
 - The synthesized hydrate sample is loaded into a sample holder (e.g., a vanadium can) at cryogenic temperatures to prevent decomposition.
 - The sample is placed in a cryostat on the diffractometer.
 - Neutron diffraction patterns are collected at various temperatures (e.g., from 12 K to 250 K) to study the thermal expansion.
- Data Analysis (Rietveld Refinement):
 - The collected diffraction patterns are analyzed using the Rietveld refinement method.
 - The structural model includes the space group (Fd-3m), the atomic positions of the oxygen and deuterium atoms of the water lattice, and a rigid-body model for the propane molecule within the large cages.
 - The refinement yields precise lattice parameters, atomic coordinates, and atomic displacement parameters at each temperature.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and lattice parameters of the synthesized hydrate.

Methodology:

• Sample Preparation: A polycrystalline sample of **propane hydrate** is synthesized.



- Instrumentation: A powder X-ray diffractometer equipped with a low-temperature stage is used.
- Data Collection:
 - The hydrate sample is loaded onto the cold stage, maintained at a temperature below its dissociation point.
 - The XRD pattern is collected over a specific 2θ range.
- Data Analysis:
 - The positions and intensities of the diffraction peaks are used to identify the crystal structure (sll) and check for the presence of ice or other impurities.
 - The diffraction pattern is indexed to determine the unit cell parameters.

Raman Spectroscopy

Objective: To confirm the hydrate structure and investigate the guest-host interactions by probing the vibrational modes of the propane molecules within the cages.

Methodology:[6][7]

- Sample Preparation: **Propane hydrate** is synthesized in a high-pressure optical cell that allows for in-situ Raman measurements.
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm) and a microscope for focusing on the sample.
- Data Collection:
 - The laser is focused on the hydrate crystal within the optical cell.
 - Raman spectra are collected, focusing on the characteristic vibrational bands of propane (e.g., C-H stretching modes).
- Data Analysis:

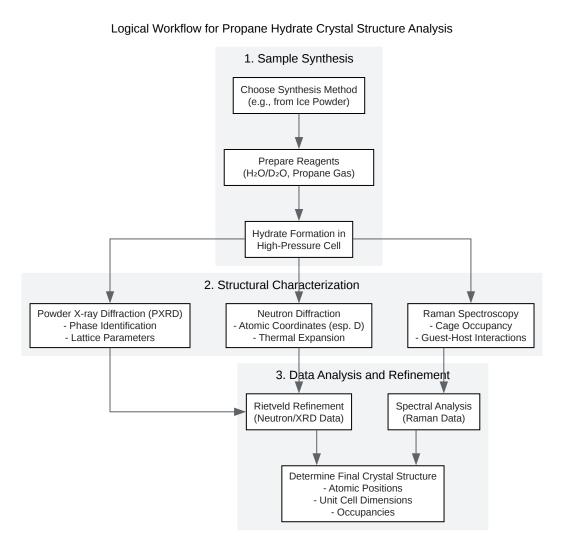


- The positions and shapes of the Raman peaks for propane in the hydrate phase are compared to those of gaseous or liquid propane.
- The splitting or shifting of vibrational bands can provide information about the cage environment and guest-host interactions.
- The absence of propane peaks in the small cage region confirms its exclusive occupancy in the large cages.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of **propane hydrate**'s structure and the workflow for its analysis.

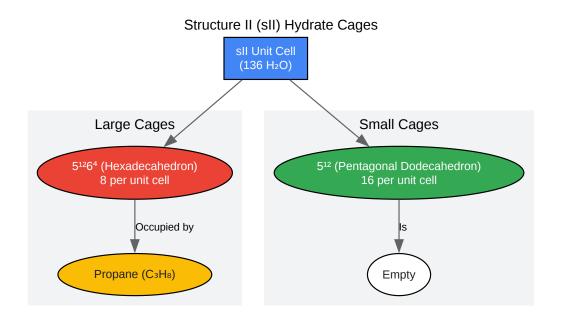




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Caption: Workflow for **propane hydrate** synthesis and structural analysis.





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Caption: Cage composition of the Structure II propane hydrate unit cell.

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